

# Sourcing and Application of High-Purity Methallylescaline as a Research Chemical Standard

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## Compound of Interest

Compound Name: *Methallylescaline*

Cat. No.: *B12331354*

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This document provides comprehensive application notes and detailed protocols for the sourcing, characterization, and application of high-purity **Methallylescaline** as a research chemical standard. It is intended to serve as a technical guide for laboratory professionals engaged in analytical chemistry, pharmacology, and drug development.

## Sourcing High-Purity Methallylescaline

The procurement of well-characterized, high-purity **Methallylescaline** is critical for ensuring the validity and reproducibility of research findings. As a synthetic analog of mescaline, **Methallylescaline** (MAL) is primarily available as a research chemical from specialized suppliers.

Table 1: Sourcing High-Purity **Methallylescaline**

Supplier	Product Name	Purity Specification	Form	Catalog Number
Cayman Chemical	Methallylescaline (hydrochloride)	≥95% <a href="#">[1]</a>	Crystalline Solid	19808 <a href="#">[1]</a>
Chems.ca	Methallylescaline (MAL)	Not specified	Fumarate	Not specified <a href="#">[2]</a>

Note: Purity specifications are as reported by the supplier and may vary between batches. It is imperative to obtain a batch-specific Certificate of Analysis (CoA) upon purchase. A CoA for Cayman Chemical's **Methallylescaline** hydrochloride (Batch No. 0810103) reported a purity of 97.1% by HPLC.[\[3\]](#)

## Analytical Characterization of Methallylescaline

Thorough analytical characterization is essential to confirm the identity and purity of the research standard. A combination of spectroscopic and chromatographic techniques should be employed.

### Spectroscopic Identification

#### 2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Methallylescaline**.

Table 2: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR Spectral Data of **Methallylescaline**[\[4\]](#)

Assignment	<sup>1</sup> H-NMR Chemical Shift (δ ppm)	<sup>13</sup> C-NMR Chemical Shift (δ ppm)
Methoxy groups (-OCH <sub>3</sub> )	3.76 (s, 6H)	56.0
Ethylamine CH <sub>2</sub> (benzylic)	2.86 (t, 2H)	33.0
Ethylamine CH <sub>2</sub> (amino)	3.17 (t, 2H)	40.4
Allyl CH <sub>2</sub>	4.62 (d, 2H)	73.2
Allyl CH <sub>3</sub>	1.85 (s, 3H)	19.3
Aromatic protons	6.61 (s, 2H)	106.2
Alkene carbons	5.1-5.2 (m)	Not specified

Note: The spectrum was referenced to an internal standard. Chemical shifts may vary slightly depending on the solvent and instrument used.

### 2.1.2. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of phenethylamines. The electron ionization (EI) mass spectrum of **Methallylescaline** will exhibit a characteristic fragmentation pattern that can be used for its identification. A GC-MS spectrum of a **Methallylescaline** formyl artifact is available in the SpectraBase database.<sup>[5]</sup>

### 2.1.3. Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups in the **Methallylescaline** molecule.

## Chromatographic Purity Assessment

### 2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of a **Methallylescaline** standard. A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile or methanol.

## Pharmacological Characterization

**Methallylescaline** is a psychedelic phenethylamine that primarily acts as a serotonin 5-HT<sub>2A</sub> receptor agonist.<sup>[6]</sup>

Table 3: Pharmacological Data for **Methallylescaline**

Parameter	Receptor	Value	Assay Type	Reference
Binding Affinity (K <sub>i</sub> )	Human 5-HT <sub>2A</sub>	71.92 nM	Radioligand Binding	Smolecule <sup>[7]</sup>
Functional Activity (EC <sub>50</sub> )	Human 5-HT <sub>2A</sub>	Not available	Calcium Flux or IP1 Accumulation	

Note: Further research is needed to determine the EC<sub>50</sub> value of **Methallylescaline** at the 5-HT<sub>2A</sub> receptor.

## Experimental Protocols

### Workflow for Verification and Use of Methallylescaline Standard

Figure 1. Workflow for Methallylescaline Standard Handling

[Click to download full resolution via product page](#)Caption: Workflow for **Methallylescaline** Standard Handling

## Protocol for GC-MS Analysis of Methallylescaline

Objective: To confirm the identity of **Methallylescaline** via its mass spectrum and retention time.

Materials:

- **Methallylescaline** standard
- Methanol (GC grade)
- GC-MS instrument with an electron ionization (EI) source and a suitable capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **Methallylescaline** in methanol.
- Instrument Parameters (Example):
  - Injector Temperature: 250 °C
  - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - MS Transfer Line Temperature: 280 °C
  - Ion Source Temperature: 230 °C
  - Ionization Energy: 70 eV
  - Scan Range: 40-500 m/z
- Injection: Inject 1 µL of the sample solution.
- Data Analysis: Compare the obtained mass spectrum and retention time with a reference spectrum or previously acquired data.

## Protocol for 5-HT<sub>2A</sub> Receptor Binding Assay

Objective: To determine the binding affinity ( $K_i$ ) of **Methallylescaline** for the 5-HT<sub>2A</sub> receptor.

Materials:

- Cell membranes prepared from cells stably expressing the human 5-HT<sub>2A</sub> receptor (e.g., HEK293 or CHO cells).
- [<sup>3</sup>H]Ketanserin (radioligand)
- **Methallylescaline** standard
- Serotonin (for non-specific binding determination)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation cocktail
- Glass fiber filters
- Scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Cell membranes, [<sup>3</sup>H]Ketanserin, and assay buffer.
  - Non-specific Binding: Cell membranes, [<sup>3</sup>H]Ketanserin, and a high concentration of unlabeled serotonin (e.g., 10  $\mu$ M).
  - Competitive Binding: Cell membranes, [<sup>3</sup>H]Ketanserin, and serial dilutions of **Methallylescaline**.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

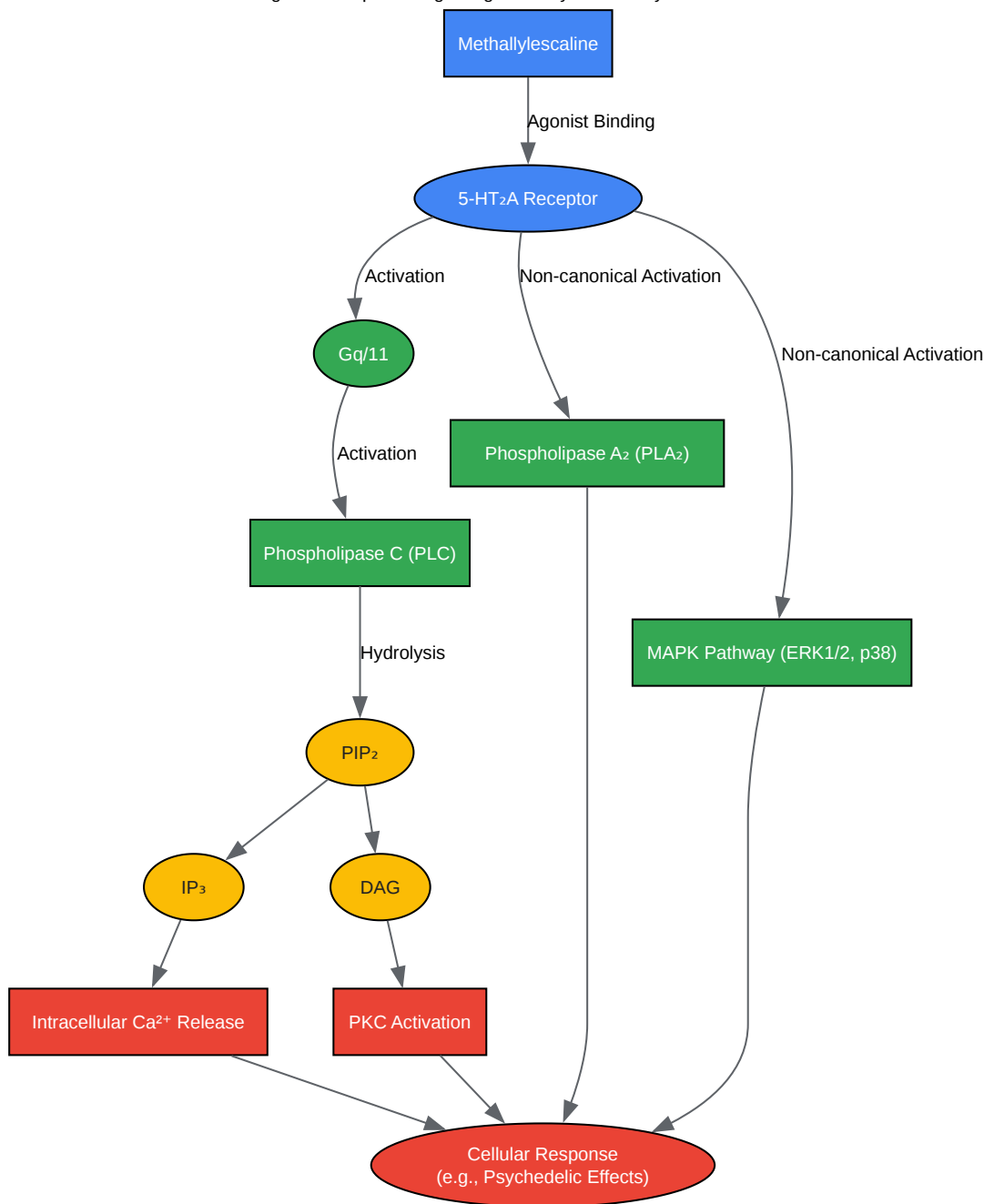
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **Methallylescaline** concentration.
  - Determine the  $IC_{50}$  value (the concentration of **Methallylescaline** that inhibits 50% of specific [ $^3H$ ]Ketanserin binding) from the resulting competition curve.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant for the receptor.

## Signaling Pathway of Methallylescaline at the 5-HT<sub>2A</sub> Receptor

**Methallylescaline**, as a 5-HT<sub>2A</sub> receptor agonist, is expected to activate downstream signaling cascades similar to other psychedelic phenethylamines. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), and DAG activates protein kinase C (PKC).[8] Non-canonical pathways involving phospholipase A2 (PLA<sub>2</sub>) and mitogen-activated protein kinases (MAPK) have also been described for 5-HT<sub>2A</sub> receptor activation.[9]



Figure 2. Proposed Signaling Pathway of Methallylescaline

[Click to download full resolution via product page](#)Caption: Proposed Signaling Pathway of **Methallylescaline**

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